Fumitremorgin B

Vue d'ensemble

Description

Méthodes De Préparation

Fumitremorgin B est généralement isolée des cultures fongiques. Les champignons sont cultivés sur un milieu approprié, tel que le riz, et le composé est extrait et purifié en utilisant des techniques telles que la chromatographie sur couche mince (CCM) et la chromatographie liquide haute performance (CLHP) . La voie synthétique implique la formation de la brévianamide F à partir de la L-tryptophane et de la L-proline, suivie d'une série de réactions enzymatiques comprenant la prénylation, la cyclisation et l'hydroxylation .

Analyse Des Réactions Chimiques

Fumitremorgin B subit plusieurs types de réactions chimiques:

Prénylation: Le composé est prénylé en position N-1 du cycle indole par l'enzyme FtmH.

Cyclisation: La cyclisation de la tryprostatine A produit la fumitremorgin C, qui est ensuite hydroxylée pour former la this compound.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique:

Mécanisme d'action

This compound exerce ses effets par plusieurs mécanismes:

Inhibition de la BCRP: Elle inhibe la protéine de résistance au cancer du sein, qui est impliquée dans l'efflux des médicaments et contribue à la multirésistance aux médicaments dans les cellules cancéreuses.

Formation d'endoperoxyde: Le composé subit une réaction de formation d'endoperoxyde catalysée par FtmOx1, qui est essentielle à sa conversion en verruculogène.

Génotoxicité: This compound peut endommager l'ADN dans les lymphocytes humains, ce qui indique ses effets génotoxiques potentiels.

Applications De Recherche Scientifique

Fumitremorgin B has several scientific research applications:

Mécanisme D'action

Fumitremorgin B exerts its effects through several mechanisms:

Inhibition of BCRP: It inhibits the breast cancer resistance protein, which is involved in drug efflux and contributes to multidrug resistance in cancer cells.

Endoperoxide Formation: The compound undergoes an endoperoxide formation reaction catalyzed by FtmOx1, which is essential for its conversion to verruculogen.

Genotoxicity: This compound can cause DNA damage in human lymphocytes, indicating its potential genotoxic effects.

Comparaison Avec Des Composés Similaires

Fumitremorgin B fait partie d'une famille plus large d'alcaloïdes de type fumitremorgin, qui comprennent les tryprostatines, les cyclotryprostatines, les spirotryprostatines et le verruculogène . Comparée à ces composés, this compound est unique en raison de son motif de prénylation spécifique et de sa puissante activité inhibitrice contre la BCRP . Des composés similaires comprennent:

Tryprostatine B: Un autre alcaloïde indolique prénylé avec des origines biosynthétiques similaires.

Verruculogène: Un composé apparenté formé par l'oxydation de la this compound.

Spirotryprostatines: Composés ayant une structure spirocyclique dérivée de la même voie biosynthétique.

Activité Biologique

Fumitremorgin B is a significant mycotoxin produced by various fungi, particularly from the genus Aspergillus. This compound has garnered attention due to its biological activities, including its effects on human health and potential therapeutic applications. This article delves into the biosynthesis, pharmacological properties, and biological activities of this compound, supported by detailed research findings and data tables.

1. Biosynthesis of this compound

This compound is synthesized through a complex biosynthetic pathway involving several enzymatic steps. Key genes involved in this pathway have been identified in the Aspergillus species. The biosynthetic gene clusters (BGCs) responsible for the production of this compound include:

- ftmPS : Initiates the pathway by converting precursor compounds.

- FtmPT1/FtmB : Catalyzes the prenylation of brevianamide F to form tryprostatin B.

- FtmP450 enzymes : Convert tryprostatin B into various hydroxylated forms leading to this compound.

The final enzymatic step involves the conversion of this compound to verruculogen via the action of FtmOx1, an Fe(II) and α-ketoglutarate-dependent dioxygenase, which uniquely incorporates both oxygen atoms from a single O2 molecule into the product .

2. Biological Activity and Pharmacological Properties

This compound exhibits a range of biological activities that have been studied extensively. Its effects can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for different bacteria have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | Weak activity |

| Mycobacterium smegmatis | Weak activity |

These results suggest that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited .

2.2 Toxicological Effects

This compound is classified as a tremorgenic mycotoxin, known for its neurotoxic effects. Case studies involving animal models have shown that exposure can lead to tremors and other neurological symptoms, highlighting its potential risks in contaminated food sources .

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study conducted on leukopenic mice showed that infection with Aspergillus fumigatus, which produces this compound, resulted in significant lung lesions compared to controls, indicating its role in virulence and pathogenicity .

- Another investigation demonstrated that mutations in the ftmD gene could block the production of fumitremorgins, underscoring the importance of genetic factors in its biosynthesis and potential therapeutic targeting .

4. Conclusion

This compound is a biologically active compound with notable antimicrobial and toxicological properties. Its complex biosynthesis involves multiple enzymatic steps, making it a subject of interest for further research in both pharmacology and toxicology. Understanding its mechanisms can aid in developing strategies for managing its risks while exploring potential therapeutic applications.

Propriétés

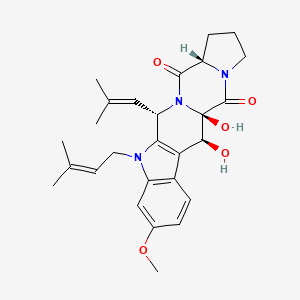

IUPAC Name |

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIYXEFMCIRZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

12626-17-4 | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.